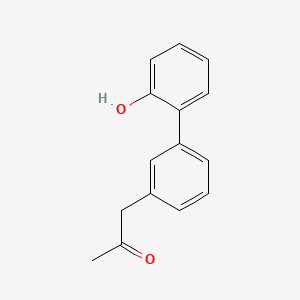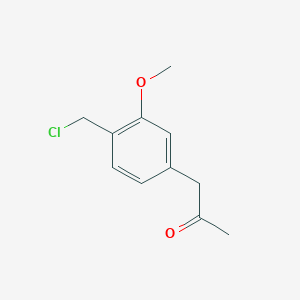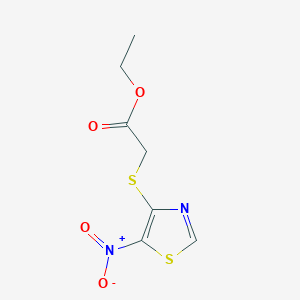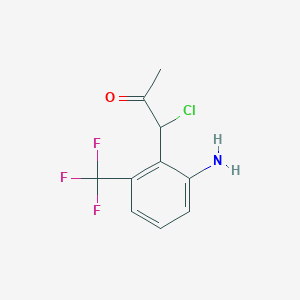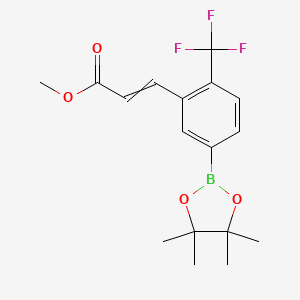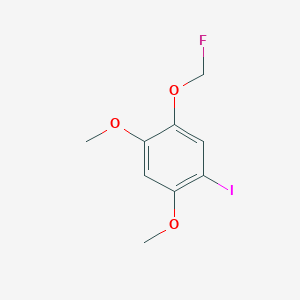
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene can undergo several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy groups makes the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the iodo group with other functional groups .
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The electron-donating methoxy groups enhance the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The iodo and fluoromethoxy groups can participate in various substitution reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H10FIO3 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-(fluoromethoxy)-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-8(13-2)9(14-5-10)3-6(7)11/h3-4H,5H2,1-2H3 |
Clave InChI |
NRLCBLMTULIHLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OCF)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


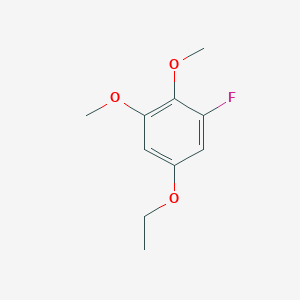
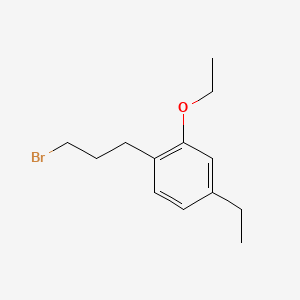
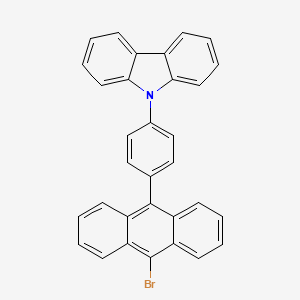
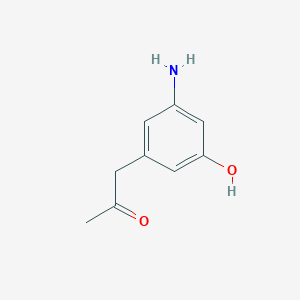
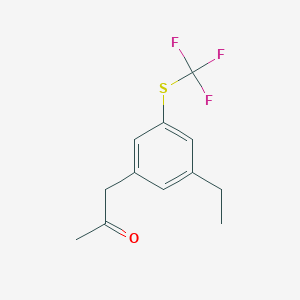
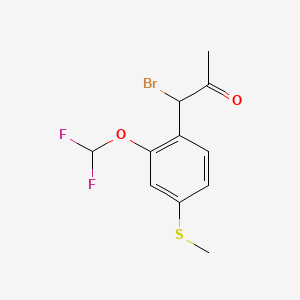
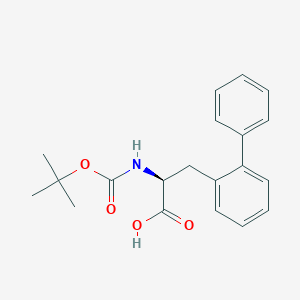
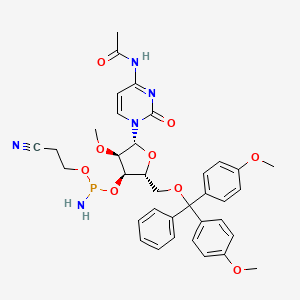
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
